molecular formula C24H25N9 B12390925 4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine

4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B12390925
M. Wt: 439.5 g/mol
InChI Key: PSGLRMCIIGRRLV-UHFFFAOYSA-N
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Description

Mps1-IN-5 is a small molecule inhibitor targeting monopolar spindle kinase 1 (Mps1), also known as threonine tyrosine kinase (TTK). Mps1 is a crucial component of the spindle assembly checkpoint (SAC), which ensures accurate chromosome segregation during cell division. Overexpression of Mps1 has been observed in various cancers, making it an attractive target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mps1-IN-5 involves multiple steps, starting from commercially available precursors. One of the key intermediates, N-(3,4-dimethoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, is prepared from 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, 3,4-dimethoxyaniline, and p-toluenesulfonic acid hydrate . The reaction conditions typically involve heating the mixture under reflux in an appropriate solvent, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of Mps1-IN-5 would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Mps1-IN-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs with potentially different biological activities.

Scientific Research Applications

    Chemistry: As a tool compound for studying kinase inhibition and developing new synthetic methodologies.

    Biology: Used to investigate the role of Mps1 in cell cycle regulation and chromosome segregation.

    Medicine: Explored as a potential therapeutic agent for treating cancers with overexpressed Mps1. .

Mechanism of Action

Mps1-IN-5 exerts its effects by inhibiting the kinase activity of Mps1. This inhibition disrupts the spindle assembly checkpoint, leading to improper chromosome segregation and ultimately cell death. The compound binds to the ATP-binding site of Mps1, preventing its phosphorylation activity and subsequent activation of downstream signaling pathways .

Comparison with Similar Compounds

Mps1-IN-5 is unique among Mps1 inhibitors due to its specific binding affinity and selectivity. Similar compounds include:

These compounds share the common feature of targeting Mps1 but differ in their chemical structures, binding affinities, and selectivity profiles. Mps1-IN-5 stands out due to its unique scaffold and potent inhibitory activity.

Properties

Molecular Formula

C24H25N9

Molecular Weight

439.5 g/mol

IUPAC Name

4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C24H25N9/c1-31-12-14-32(15-13-31)17-8-6-16(7-9-17)27-24-28-22-19(10-11-26-22)23(29-24)33-20-5-3-2-4-18(20)21(25)30-33/h2-11H,12-15H2,1H3,(H2,25,30)(H2,26,27,28,29)

InChI Key

PSGLRMCIIGRRLV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)N5C6=CC=CC=C6C(=N5)N

Origin of Product

United States

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